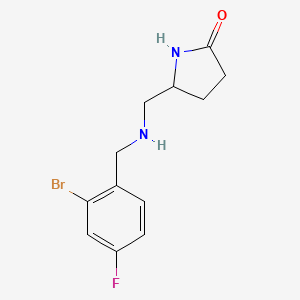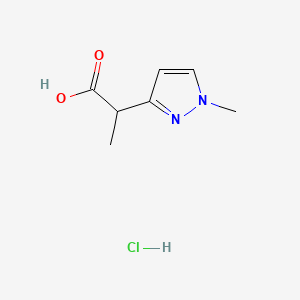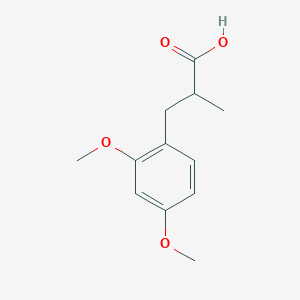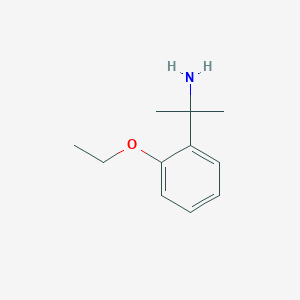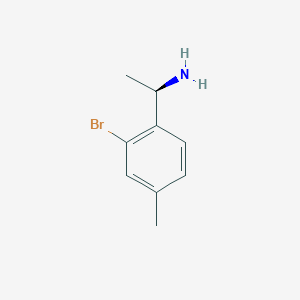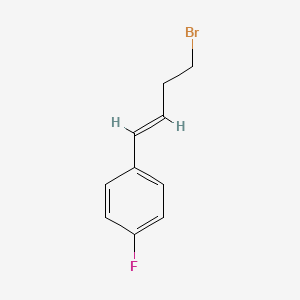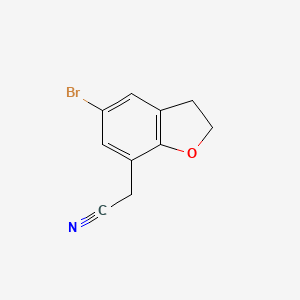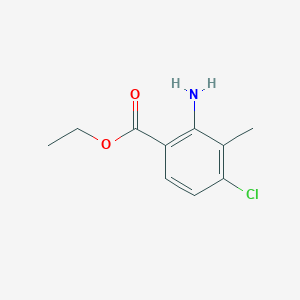![molecular formula C12H14N2O2 B13540498 tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C12H14N2O2 It is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the reaction of pyrrolo[2,3-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency .
化学反応の分析
Types of Reactions
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
類似化合物との比較
Similar Compounds
- tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Uniqueness
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its tert-butyl ester group provides steric hindrance, influencing its interaction with molecular targets and its stability under various conditions .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
tert-butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-8-4-5-13-7-10(8)14-9/h4-7,14H,1-3H3 |
InChIキー |
DUDRKPNNOJUFRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
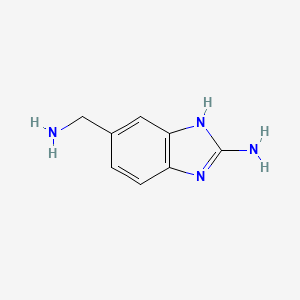
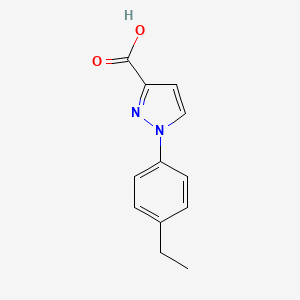
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
